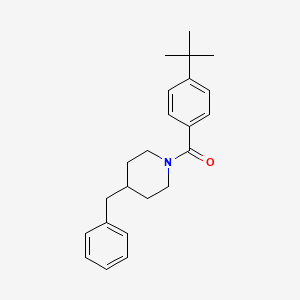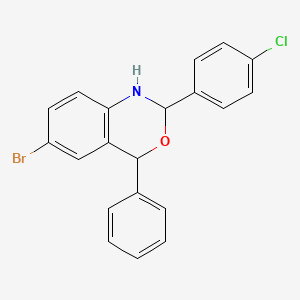![molecular formula C28H27NO6S B11679352 Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate](/img/structure/B11679352.png)
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate is a complex organic compound that features a benzofuran core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-methylphenyl)sulfonyl]carbamate: Similar structure but with a methyl group instead of a tert-butyl group.
Benzofuran derivatives: Compounds containing the benzofuran core with various substituents.
Uniqueness
Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate is unique due to the presence of both the benzofuran core and the sulfonyl carbamate group, which confer specific chemical and biological properties. The tert-butyl group also adds steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C28H27NO6S |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C28H27NO6S/c1-18(30)26-19(2)34-25-16-13-21(17-24(25)26)29(27(31)35-22-9-7-6-8-10-22)36(32,33)23-14-11-20(12-15-23)28(3,4)5/h6-17H,1-5H3 |
Clé InChI |
BTEIILOAMFAYCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetyl-5-(2-methoxyphenyl)-1-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11679269.png)

![5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679282.png)
![Ethyl 1-(3-chlorophenyl)-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11679284.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11679289.png)
![3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679290.png)
![5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679293.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679304.png)
![(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679322.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679324.png)
![5-(thiophen-2-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11679325.png)
![N'-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11679329.png)


